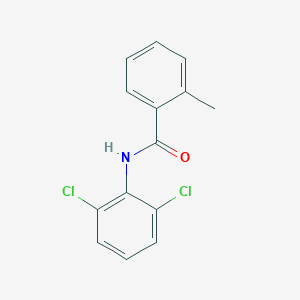

N-(2,6-dichlorophenyl)-2-methylbenzamide

Description

Properties

Molecular Formula |

C14H11Cl2NO |

|---|---|

Molecular Weight |

280.1 g/mol |

IUPAC Name |

N-(2,6-dichlorophenyl)-2-methylbenzamide |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-5-2-3-6-10(9)14(18)17-13-11(15)7-4-8-12(13)16/h2-8H,1H3,(H,17,18) |

InChI Key |

FWBMDQSMCWGKIF-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=CC=C2Cl)Cl |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectroscopic Properties: ³⁵Cl NQR Frequencies

The ³⁵Cl NQR frequencies of N-(2,6-dichlorophenyl)-2-methylbenzamide and related amides provide critical insights into electronic environments influenced by substituents. Key findings include:

Key Observation : The methyl group in this compound likely reduces NQR frequencies compared to benzamide derivatives but remains higher than alkyl-acetamides due to the aromatic ring’s electron-withdrawing nature .

Structural and Crystallographic Data

Crystal structures of analogous compounds highlight the impact of substituents on molecular packing and bond parameters:

Structural Trends :

- Bond Lengths : The C=O and C-N bond lengths remain consistent (~1.22 Å and ~1.34 Å, respectively) across derivatives, indicating minimal electronic perturbation from substituents .

- Conformation : The amide group adopts a trans conformation (N–H and C=O bonds antiperiplanar) in all cases, as seen in N-(2,6-dichlorophenyl)benzamide and related structures .

- Crystal Packing: Methyl and chloro substituents influence packing via steric effects. For example, N-(phenyl)-2-chloro-2-methylacetamide forms a monoclinic lattice (a=10.879 Å, β=116.08°), while benzamide derivatives often adopt tetragonal systems (e.g., P4₃ for N-(phenyl)-2-chlorobenzamide) .

Pharmacological and Reactivity Profiles

- Lidocaine Analog (LIA) : N-(2,6-Dichlorophenyl)-2-(4-methylpiperidinyl)acetamide exhibits local anesthetic properties, with the 2,6-dichlorophenyl group enhancing lipid membrane interaction .

- Pesticide Derivatives : Chloroacetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-methoxymethylacetamide) demonstrate herbicidal activity, where electron-withdrawing groups improve stability and target binding .

Functional Group Impact :

- Chlorine Atoms : Increase electrophilicity and oxidative stability, critical for agrochemical applications .

Preparation Methods

Synthesis of 2-Methylbenzoyl Chloride

The synthesis typically begins with the conversion of 2-methylbenzoic acid to its corresponding acid chloride. Thionyl chloride (SOCl₂) is the reagent of choice due to its efficiency in generating high-purity acyl chlorides. In a representative procedure, 2-methylbenzoic acid is refluxed with excess SOCl₂ under anhydrous conditions, yielding 2-methylbenzoyl chloride and gaseous byproducts (SO₂ and HCl). The reaction is driven to completion by distilling off residual SOCl₂, ensuring minimal contamination.

Amidation with 2,6-Dichloroaniline

The acyl chloride is subsequently reacted with 2,6-dichloroaniline in the presence of a tertiary amine base, such as triethylamine (TEA), to neutralize HCl formed during the reaction. A solvent system of dichloromethane (DCM) or toluene is employed, with reactions conducted at 0–25°C to mitigate side reactions. For instance, combining equimolar amounts of 2-methylbenzoyl chloride and 2,6-dichloroaniline in DCM with TEA (1.1 equiv) achieves >95% conversion within 2 hours. Post-reaction, the mixture is washed with water, and the organic layer is dried over Na₂SO₄ before solvent evaporation. Crude product purification via recrystallization from ethanol/water mixtures affords N-(2,6-dichlorophenyl)-2-methylbenzamide in 85–92% yield.

Optimization Insights

-

Temperature Control : Lower temperatures (0–10°C) reduce diacylation byproducts.

-

Solvent Selection : Toluene enhances solubility of aromatic intermediates, improving reaction homogeneity.

-

Base Stoichiometry : Substoichiometric TEA (0.5–1.0 equiv) minimizes emulsion formation during workup.

Coupling-Agent-Assisted Synthesis

Carbodiimide-Based Activation

For acid-sensitive substrates, 2-methylbenzoic acid is activated using carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with hydroxybenzotriazole (HOBt). This method avoids harsh chlorination conditions, making it suitable for lab-scale syntheses. In a typical protocol, 2-methylbenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dry tetrahydrofuran (THF) and stirred at 0°C for 30 minutes. 2,6-Dichloroaniline (1.05 equiv) is then added, and the reaction proceeds at room temperature for 12–24 hours. The mixture is diluted with ethyl acetate, washed with dilute HCl and NaHCO₃, and purified via silica gel chromatography to yield the product in 78–88% yield.

Microwave-Assisted Acceleration

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 2-methylbenzoic acid, 2,6-dichloroaniline, EDC, and HOBt in DMF is irradiated at 100°C for 15 minutes, achieving 90% conversion. This method is particularly advantageous for high-throughput screening but requires specialized equipment.

Industrial-Scale Considerations

Waste Management

The acyl chloride route generates stoichiometric HCl, necessitating scrubbers for gas treatment. In contrast, coupling agents produce less corrosive byproducts but require solvent recovery systems due to high DMF usage.

Comparative Analysis of Methods

| Parameter | Acyl Chloride Route | Coupling Agent Route |

|---|---|---|

| Yield | 85–92% | 78–88% |

| Reaction Time | 2–4 hours | 12–24 hours |

| Purification Complexity | Moderate (recrystallization) | High (chromatography) |

| Scalability | Excellent | Moderate |

| Byproduct Management | HCl neutralization | Urea derivatives |

Challenges and Innovations

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2,6-dichlorophenyl)-2-methylbenzamide and related derivatives?

- Methodological Answer : The compound is synthesized via condensation of substituted anilines with activated carboxylic acids or acyl chlorides. For example, N-(2,6-dichlorophenyl) amides are typically prepared by reacting 2,6-dichloroaniline with 2-methylbenzoyl chloride in the presence of thionyl chloride (SOCl₂) as a coupling agent. Excess SOCl₂ is hydrolyzed under controlled conditions, followed by neutralization with NaOH to isolate the product . Purification often involves recrystallization from ethanol or acetone.

Q. How does X-ray crystallography contribute to understanding the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (using programs like SHELXL or SHELXS ) reveals bond lengths, angles, and intermolecular interactions. For instance, studies show the amide group (N–H⋯O) adopts an anti-conformation relative to the carbonyl group, with dihedral angles between the aromatic rings influencing packing efficiency. Hydrogen-bonding networks along the crystallographic axis (e.g., c-axis in monoclinic systems) stabilize the lattice .

Q. What role do substituents play in modulating ³⁵Cl NQR frequencies in chloro-substituted benzamides?

- Methodological Answer : ³⁵Cl NQR spectroscopy detects electronic environments of chlorine atoms. Alkyl substituents (e.g., –CH₃) lower NQR frequencies due to electron-donating effects, while electron-withdrawing groups (e.g., aryl or additional Cl) increase frequencies. Exceptions, such as N-(2-chlorophenyl)-2,2,2-trichloroacetamide, arise from crystal field effects causing inequivalent Cl environments despite chemical equivalence .

Advanced Research Questions

Q. How can conflicting NQR data for chemically equivalent chlorine atoms be resolved in structural studies?

- Methodological Answer : Discrepancies in ³⁵Cl NQR frequencies (e.g., two distinct signals for Cl atoms in N-(2,6-dichlorophenyl) amides) suggest non-equivalent crystallographic sites. Complementary techniques like X-ray diffraction or DFT calculations can identify distortions in molecular geometry or intermolecular interactions (e.g., hydrogen bonding) that break symmetry. For example, crystal field effects in N-(2-chlorophenyl)-2,2,2-trichloroacetamide explain anomalous splitting .

Q. What multi-technique approaches validate the electronic and steric effects of substituents in N-(2,6-dichlorophenyl) benzamides?

- Methodological Answer : Combining spectroscopic (NQR, IR), crystallographic, and computational methods provides a holistic view. Hirshfeld surface analysis quantifies intermolecular contacts, while DFT calculations (e.g., B3LYP/6-311G**) model electronic distributions. For instance, steric hindrance from ortho-chloro groups reduces rotational freedom, confirmed by crystallographic torsion angles and vibrational spectroscopy .

Q. How do synthetic intermediates influence the purity and yield of this compound?

- Methodological Answer : Key intermediates like 2-methylbenzoyl chloride must be rigorously purified to avoid side reactions (e.g., hydrolysis to benzoic acid). Reaction monitoring via TLC or HPLC ensures completion. Impurities such as unreacted aniline are removed via acid-base extraction. Optimized conditions (e.g., slow SOCl₂ addition at 0–5°C) improve yields to >85% .

Q. What safety protocols are critical when handling halogenated benzamides in academic laboratories?

- Methodological Answer : Use fume hoods for reactions involving SOCl₂ or halogenated solvents. Personal protective equipment (gloves, goggles) is mandatory. Waste containing chlorinated byproducts must be segregated and treated by licensed facilities to prevent environmental release. Emergency protocols for HCl gas exposure (e.g., neutralization with NaOH) should be established .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.